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An In-depth Guide for Researchers and Drug Development Professionals

This technical guide provides a comprehensive analysis of the structure of the human a-amino-
B-carboxymuconate-g-semialdehyde decarboxylase (ACMSD) in complex with its potent
inhibitor, TES-1025. The contents herein are intended for researchers, scientists, and
professionals in the field of drug development seeking a detailed understanding of the
molecular interactions and therapeutic potential of targeting the ACMSD enzyme.

Executive Summary

Human a-amino-B-carboxymuconate-e-semialdehyde decarboxylase (ACMSD) is a pivotal
enzyme at a branch point of the de novo NAD+ synthesis pathway, making it a compelling
therapeutic target for a variety of diseases, including inflammatory conditions, metabolic
disorders, and age-related ailments.[1][2][3] TES-1025 is the first nanomolar inhibitor of
ACMSD, demonstrating a potent ability to modulate intracellular NAD+ levels.[1][4] This
document elucidates the crystal structure of the human dimeric ACMSD in complex with TES-
1025, revealing the precise molecular interactions that underpin its inhibitory mechanism. The
structure, resolved at 2.5 A, showcases TES-1025 binding within the catalytic site, engaging
with a crucial Zn2+ ion and residues from both monomers of the ACMSD homodimer.[1][2] This
structural insight provides a foundational basis for the rational design of next-generation
ACMSD inhibitors.
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The ACMSD-TES-1025 Complex: Structural and
Binding Data

The interaction between TES-1025 and ACMSD is characterized by high affinity and specificity.
The quantitative data pertaining to this interaction and the crystallographic structure are
summarized below.

hibi ini | Efficacy

Parameter Value Reference
Ki 0.85 + 0.22 nM [1][21[5]
IC50 13 nM [1][4]

Crystallographic Data of the TES-1025-ACMSD Complex

Parameter Value Reference
PDB ID 7PWY [1][6]
Method X-RAY DIFFRACTION [6]
Resolution 2.50 A [1][6]
R-Value Work 0.210 [1][6]
R-Value Free 0.252 [1][6]
Space Group p21212 [1]

Unit Cell Dimensions (a, b, c) 153.3A,925A,103.9 A [1]

Total Structure Weight 153.6 kDa [6]

Modeled Residue Count 1,289 [6]

Molecular Interactions at the Active Site

The crystal structure of the TES-1025-ACMSD complex reveals that the inhibitor binds in the
catalytic site, which is formed at the interface of the two monomers of the homodimer.[1][2] The
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catalytically active form of ACMSD is a homodimer, as a neighboring subunit contributes a
critical arginine residue to the active site.[1]

TES-1025's potent inhibition is achieved through a network of interactions with key residues
and the catalytic Zn2+ ion:

o Coordination with Zn2+: The carboxyl group of TES-1025 directly coordinates with the Zn2+
metal ion.[4]

e Hydrogen Bonding: The carboxyl group also forms hydrogen bonds with Trp191 and
interacts with Asp291 via a bridging water molecule.[4]

» Charge-Charge Interactions: The pyrimidine nitrogen of TES-1025 engages in a charge-
charge interaction with the positively charged nitrogen of Arg47.[4]

» Hydrophobic Interactions: The 2-thienyl ring of the inhibitor is situated within a hydrophobic
pocket formed by Trp176, Phe46, Metl180, and Trpl191.[4]

o Dimeric Interface Interaction: TES-1025 interacts with residues from both chains of the
ACMSD dimer, stabilizing an inactive conformation.[1] A key interaction involves Arg243 from
the adjacent monomer.[2]

Signaling Pathway Context: The Kynurenine
Pathway and NAD+ Synthesis

ACMSD is a crucial regulator in the kynurenine pathway, which is the primary route for de novo
NAD+ synthesis from tryptophan.[1] ACMSD catalyzes the decarboxylation of a-amino-[3-
carboxymuconate-e-semialdehyde (ACMS) to 2-aminomuconate-6-semialdehyde (AMS).[1]
AMS is then further metabolized to enter the tricarboxylic acid (TCA) cycle.[1] In the absence of
ACMSD activity, ACMS spontaneously cyclizes to form quinolinic acid (QUIN), a precursor for
NAD+ synthesis.[1] By inhibiting ACMSD, TES-1025 effectively shunts the metabolic flux of
tryptophan catabolism towards the production of quinolinic acid, thereby increasing intracellular
NAD+ levels.[1][2]
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Figure 1: The Kynurenine Pathway and the inhibitory action of TES-1025 on ACMSD.

Experimental Protocols

Protein Expression and Purification of Human ACMSD
Recombinant human ACMSD (hACMSD) was expressed in Pichia pastoris cells.[1] The

purification protocol involved the following steps:

o Cell Lysis: A pellet of P. pastoris cells was resuspended in a lysis buffer (10 mM potassium
phosphate, pH 7.0, 50 mM NaCl, 1 mM DTT, 5 mM 2-mercaptoethanol, 1 mM PMSF, and a
protease inhibitor cocktail).[1]

o Chromatography: The cell lysate was subjected to purification, likely involving affinity and
size-exclusion chromatography, to obtain pure hACMSD.

Crystallization of the ACMSD-TES-1025 Complex

e Protein Preparation: The purified hAACMSD was diluted tenfold with 50 mM potassium
phosphate and 5 mM 2-mercaptoethanol, then concentrated by ultrafiltration to a final

concentration of 4.5 mg/ml.[2]

o Crystallization Method: The sitting drop vapor diffusion method was employed for all
crystallization trials.[2] TES-1025 was co-crystallized with the protein.

X-ray Diffraction Data Collection and Structure
Determination
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o Data Collection: Diffraction data were collected from the crystals and were integrated and
scaled using the XDS/XSCALE program package.[1]

 Structure Solution: The crystal structure was solved by molecular replacement using the
PHASER program, with a previously determined hACMSD structure (PDB code 4IH3) as the
search model.[1]

e Model Building and Refinement: Automated model building was performed using the
PHENIX suite, followed by manual fitting using COOT. The model was refined while
monitoring Rwork, Rfree, and Ramachandran plot statistics.[1] The final coordinates and
structure factors were deposited in the Protein Data Bank under the accession code 7PWY.

[1][2]

Enzyme Kinetics Assay

The inhibitory kinetics of TES-1025 on ACMSD were determined by measuring the enzyme's
activity in the presence of varying concentrations of the inhibitor and the substrate, 2-amino 3-
carboxymuconate 6-semialdehyde (ACMS).[1] Due to the tight binding of TES-1025, the Dixon
method was used for the kinetic analysis.[1] The activity was monitored by the decrease in
absorbance at 360 nm, corresponding to the consumption of ACMS.[7]
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Figure 2: Experimental workflow for the structural and kinetic characterization of the TES-
1025-ACMSD complex.

Conclusion
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The detailed structural and functional data presented in this guide offer a clear and
comprehensive understanding of the mechanism of action of TES-1025, a first-in-class, potent
inhibitor of human ACMSD. The high-resolution crystal structure of the ACMSD-TES-1025
complex provides an invaluable tool for the structure-based design of novel therapeutics
targeting NAD+ metabolism for the treatment of a wide range of human diseases.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact
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